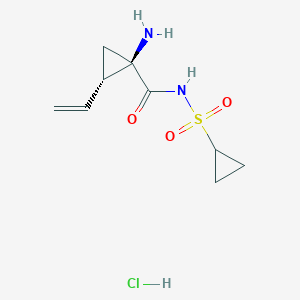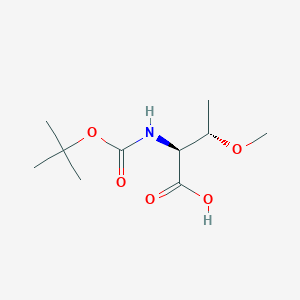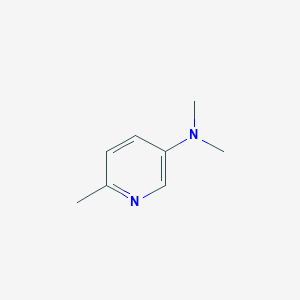![molecular formula C14H20N2O3 B3147770 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid CAS No. 631090-80-7](/img/structure/B3147770.png)
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid
Übersicht
Beschreibung
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid, also known as MPPA, is a piperazine derivative. Piperazines are one of the most important classes of chemical compounds due to their many pharmacological properties. They consist of a six-membered ring and contain two nitrogen atoms in opposite positions .
Synthesis Analysis
The compound was synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G (d,p) basis set .Molecular Structure Analysis
The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results . There are no intramolecular interactions in the molecular structure of the compound .Chemical Reactions Analysis
The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the synthesized structure has low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis
The compound has very good nonlinear optical properties . The first hyperpolarizability value was calculated to be 25 times greater than that of the urea used for comparison . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Characterization
This compound has been synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G (d,p) basis set . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .
Electronic Properties
The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This synthesized structure has low reactivity and a tendency to be stable . The electronic properties such as MEP, Fukuki functions, and charge analyses were also investigated .
Nonlinear Optical Properties
The first hyperpolarizability value was calculated to be 25 times (9.27×10 –30 esu) greater than that of the urea used for comparison . Therefore, it has very good nonlinear optical properties .
Thermodynamic Properties
The thermodynamic properties such as heat capacity, entropy, enthalpy change, and Gibbs free energy of the title complex were investigated . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .
Biological Activity
Antimicrobial activity studies were carried out to evaluate the biological activity of this synthesized complex . The experimental results were supported by molecular docking studies, and the toxicological and physicochemical properties of the complex were investigated .
Antifungal Activity
The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 . However, 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .
Wirkmechanismus
Target of Action
A related compound, aripiprazole, forms a bond with the asp116 residue . This suggests that 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid may interact with similar targets.
Biochemical Pathways
Given its potential interaction with similar targets as aripiprazole , it may influence similar biochemical pathways.
Result of Action
It’s noted that related compounds have shown antifungal activity against certain strains , suggesting that this compound may have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-4-2-3-12(11-13)16-9-7-15(8-10-16)6-5-14(17)18/h2-4,11H,5-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQUTRDUXKPESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



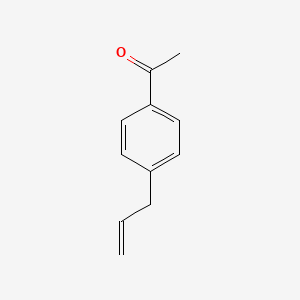


![7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)
![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)
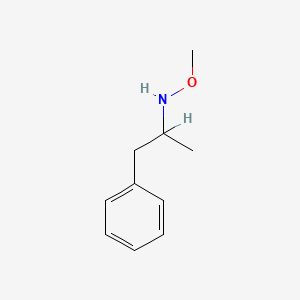

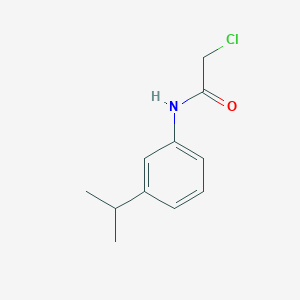
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)
